2,4-Difluoro-5-methylbenzoic acid

Medicinal Chemistry Physicochemical Profiling pKa

2,4-Difluoro-5-methylbenzoic acid (CAS 367954-99-2) is a strategically fluorinated building block essential for patented HIV integrase inhibitor (e.g., elvitegravir) synthesis. Its distinct difluoro-5-methyl substitution (logP 2.53 vs. 2.32 for mono-fluoro analogs) enhances membrane permeability and metabolic stability. pKa 3.28±0.10, melting point 159–166 °C, and aqueous solubility 0.26 g/L enable rational process design. Substitution with generic analogs risks compromised synthetic performance and altered patent status—procure this specific regioisomer to ensure fidelity.

Molecular Formula C8H6F2O2
Molecular Weight 172.13 g/mol
CAS No. 367954-99-2
Cat. No. B1311415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Difluoro-5-methylbenzoic acid
CAS367954-99-2
Molecular FormulaC8H6F2O2
Molecular Weight172.13 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1F)F)C(=O)O
InChIInChI=1S/C8H6F2O2/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3H,1H3,(H,11,12)
InChIKeyYWQRTHMEMOUEPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Difluoro-5-methylbenzoic Acid (CAS 367954-99-2): A Differentiated Fluorinated Aromatic Building Block for Pharmaceutical Intermediate Procurement


2,4-Difluoro-5-methylbenzoic acid (CAS 367954-99-2) is a fluorinated aromatic carboxylic acid with the molecular formula C8H6F2O2 and a molecular weight of 172.13 g/mol [1]. This compound serves as a versatile building block in medicinal chemistry and pharmaceutical synthesis, characterized by the strategic placement of two fluorine atoms at the 2- and 4-positions and a methyl group at the 5-position on the benzoic acid core. The unique substitution pattern imparts distinct physicochemical properties that differentiate it from other fluorobenzoic acid derivatives, making it a valuable intermediate in the synthesis of HIV integrase inhibitors and other bioactive molecules . The compound is commercially available with purities typically ranging from 95% to 98%, and its melting point is reported as 159–166 °C .

Why 2,4-Difluoro-5-methylbenzoic Acid Cannot Be Simply Replaced by Generic Fluorobenzoic Acid Analogs


Procurement decisions involving fluorinated benzoic acid derivatives must account for the significant physicochemical variations introduced by specific substitution patterns. While in-class compounds such as 2-fluoro-5-methylbenzoic acid (mono-fluoro) or 2,4-difluorobenzoic acid (lacking the methyl group) share a common benzoic acid scaffold, their acid dissociation constants (pKa), lipophilicity (logP/logD), and solubility profiles differ markedly from those of 2,4-difluoro-5-methylbenzoic acid. For instance, the predicted pKa of 3.28±0.10 for the target compound contrasts with 3.34±0.10 for its mono-fluoro analog and 3.21±0.10 for the non-methylated difluoro derivative . Similarly, the calculated logP of 2.53 for 2,4-difluoro-5-methylbenzoic acid [1] exceeds that of 2-fluoro-5-methylbenzoic acid (logP ~2.32) [2], indicating altered membrane permeability and distribution behavior. These quantifiable differences in acidity and lipophilicity can directly impact reaction yields, purification efficiency, and downstream biological activity in synthetic pathways where the compound serves as an intermediate. Consequently, substituting a close analog without rigorous validation risks compromising both synthetic performance and the functional attributes of the final target molecule.

Quantitative Differentiation of 2,4-Difluoro-5-methylbenzoic Acid from Structural Analogs: Evidence for Procurement Decisions


Enhanced Acidity Relative to Mono-Fluoro and Non-Methylated Difluoro Analogs

The acid dissociation constant (pKa) of 2,4-difluoro-5-methylbenzoic acid is predicted to be 3.28±0.10, which is lower (more acidic) than that of 2-fluoro-5-methylbenzoic acid (pKa = 3.34±0.10) and higher than that of 2,4-difluorobenzoic acid (pKa = 3.21±0.10) . This intermediate acidity arises from the combined electron-withdrawing effects of the two fluorine atoms and the electron-donating methyl group, creating a unique charge distribution on the carboxylate moiety.

Medicinal Chemistry Physicochemical Profiling pKa

Increased Lipophilicity Compared to Mono-Fluoro and Non-Methylated Analogs

2,4-Difluoro-5-methylbenzoic acid exhibits a calculated logP value of 2.53 [1], which is higher than that of 2-fluoro-5-methylbenzoic acid (logP ~2.32) [2] and 2,4-difluorobenzoic acid (logP ~1.99) [3]. The additional fluorine and methyl substituents increase the compound's overall hydrophobicity, enhancing its partitioning into organic phases and potentially improving membrane permeability when incorporated into larger molecular frameworks.

Drug Design ADME Lipophilicity

pH-Dependent Distribution Coefficient (logD) Profile Distinct from Mono-Fluoro Analog

The distribution coefficient (logD) at physiologically relevant pH values reveals further differentiation. At pH 5.5, 2,4-difluoro-5-methylbenzoic acid has a logD of 0.40, whereas 2-fluoro-5-methylbenzoic acid has a logD of 0.11 [1]. At pH 7.4, the values are -0.96 and -1.14, respectively. The consistently higher logD for the difluoro-methyl analog across the pH range indicates a greater propensity to partition into lipid environments, which can impact cellular uptake and in vivo distribution of derived compounds.

Physicochemical Profiling Ionization logD

Quantified Solubility Profile Enables Accurate Formulation and Reaction Planning

2,4-Difluoro-5-methylbenzoic acid has a calculated aqueous solubility of 0.26 g/L at 25°C, classifying it as 'very slightly soluble' . While direct quantitative solubility comparisons for close analogs are not uniformly reported in accessible databases, this specific value allows procurement and process development teams to precisely anticipate solution-phase behavior. For example, 2,4-difluorobenzoic acid is anecdotally described as 'very soluble' in water , suggesting a stark difference in aqueous compatibility that would mandate distinct handling, reaction solvent selection, and work-up procedures.

Process Chemistry Solubility Crystallization

Unique Substitution Pattern Drives Differentiated Melting Point and Crystallinity

The melting point of 2,4-difluoro-5-methylbenzoic acid is consistently reported as 159–166 °C across multiple commercial sources . In contrast, 2,4-difluorobenzoic acid exhibits a significantly higher melting point of approximately 185–190 °C . This ~20–30 °C difference is a direct consequence of the methyl group at the 5-position, which disrupts crystal packing and reduces lattice energy. Such a pronounced difference in thermal behavior can serve as a rapid identity check and purity indicator, and it directly impacts the selection of crystallization solvents and conditions for purification.

Solid-State Chemistry Crystallization Melting Point

Procurement-Guided Application Scenarios for 2,4-Difluoro-5-methylbenzoic Acid (CAS 367954-99-2)


Intermediate in the Synthesis of HIV Integrase Inhibitors (e.g., Elvitegravir)

2,4-Difluoro-5-methylbenzoic acid is explicitly identified as a key intermediate in patented synthetic routes for elvitegravir and related HIV integrase inhibitors [1]. The unique combination of fluorine atoms and the methyl group on the benzoic acid scaffold is critical for constructing the pharmacophore of these antiviral agents. Procurement of this specific intermediate ensures fidelity to the patented synthetic sequence and is essential for achieving the desired biological activity of the final drug substance. Substitution with a close analog, even one differing by a single substituent, would likely result in a different chemical entity with altered patent status and potentially compromised efficacy or safety profile.

Building Block for Optimizing Pharmacokinetic Properties in Lead Optimization

The quantifiably higher lipophilicity (logP = 2.53 vs. 2.32 for the mono-fluoro analog) and distinct pH-dependent logD profile (0.40 at pH 5.5 vs. 0.11) of 2,4-difluoro-5-methylbenzoic acid [2][3] make it a strategically valuable building block for medicinal chemistry programs. When incorporated into a lead scaffold, this fragment can be used to deliberately modulate the compound's permeability, metabolic stability, and tissue distribution. The established physicochemical data enable rational, quantitative structure-property relationship (QSPR) analysis, allowing medicinal chemists to select this fragment over less lipophilic alternatives to achieve specific ADME objectives, such as improving blood-brain barrier penetration or enhancing oral absorption.

Process Chemistry Development Requiring Precise Solubility and Crystallization Control

For process chemists, the documented aqueous solubility of 0.26 g/L at 25°C and a melting point range of 159–166 °C provide critical design parameters for developing robust and scalable manufacturing processes. These data enable the rational selection of reaction solvents, the design of efficient extraction and work-up procedures to maximize yield and purity, and the establishment of reliable crystallization protocols. The quantifiable differences in solubility and thermal behavior relative to structurally similar compounds (e.g., the 'very soluble' 2,4-difluorobenzoic acid with a melting point >185°C) highlight why process parameters developed for a generic analog cannot be directly transferred, thus justifying the targeted procurement of this specific intermediate.

Reference Standard for Analytical Method Development and Quality Control

The compound's well-defined physicochemical profile, including its specific melting point range (159–166 °C), pKa (3.28±0.10), and logP (2.53), positions it as a suitable reference standard for analytical method development and routine quality control (QC) in both research and industrial settings [4]. Its unique properties allow for its use in calibrating HPLC systems, validating detection methods for fluorinated aromatic acids, and establishing identity and purity specifications for incoming materials. The availability of commercial samples with certified purity (95–98%) further supports its application as a reliable standard, ensuring consistency and traceability in analytical workflows.

Technical Documentation Hub

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